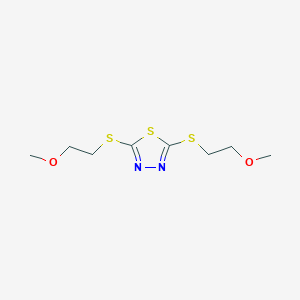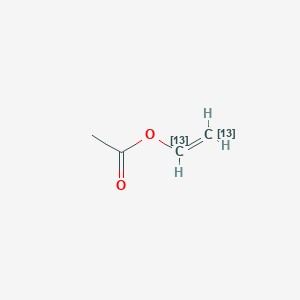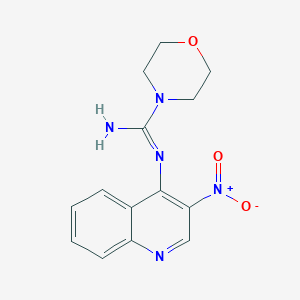
Troquidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Troquidazole is a synthetic compound classified under the category of antimicrobial agents. It is known for its efficacy in treating various bacterial infections. The compound is characterized by its unique chemical structure, which includes a quinoline moiety, making it a potent agent against a broad spectrum of microorganisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Troquidazole involves several key steps:
Formation of Nitroacetaldehyde Oxime: This is achieved by reacting nitromethane with sodium hydroxide.
Conversion to 2-(2-Nitroethylideneamino)benzoic Acid: Nitroacetaldehyde oxime is then reacted with 2-aminobenzoic acid in an acidic medium.
Cyclization: The resulting compound undergoes cyclization in the presence of acetic anhydride and potassium acetate to yield 4-hydroxy-3-nitroquinoline.
Chlorination: The 4-hydroxy-3-nitroquinoline is then chlorinated using phosphorus oxychloride to form 4-chloro-3-nitroquinoline.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Troquidazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinoline derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Various quinoline derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
Troquidazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antimicrobial properties and its potential use in treating bacterial infections.
Medicine: Investigated for its potential use in developing new antimicrobial drugs.
作用機序
Troquidazole exerts its antimicrobial effects by targeting the DNA of microorganisms. The compound intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganism. The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .
類似化合物との比較
Troquidazole is unique due to its quinoline moiety, which imparts significant antimicrobial properties. Similar compounds include:
Metronidazole: Another nitroimidazole with antimicrobial properties, but with a different mechanism of action.
Tinidazole: Similar to Metronidazole but with a longer half-life.
Secnidazole: Known for its efficacy in treating bacterial vaginosis.
Uniqueness: this compound’s unique quinoline structure differentiates it from other nitroimidazoles, providing a broader spectrum of activity and potentially fewer side effects .
特性
CAS番号 |
108001-60-1 |
|---|---|
分子式 |
C14H15N5O3 |
分子量 |
301.30 g/mol |
IUPAC名 |
N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17) |
InChIキー |
UUJSXEHRMRPYEX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |
正規SMILES |
C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |
Key on ui other cas no. |
108001-60-1 |
同義語 |
EGIS 4136 EGIS-4136 N-(3-nitro-4-quinoline)morpholino-4-carboxamidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


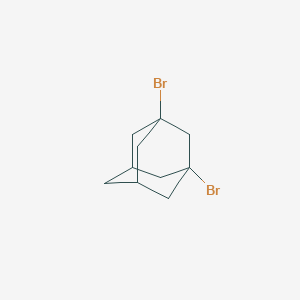
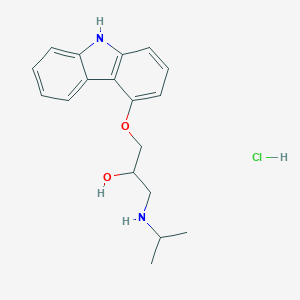
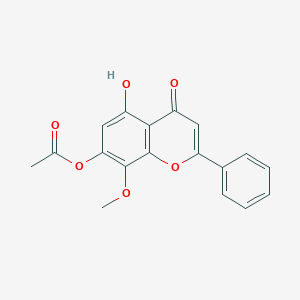
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
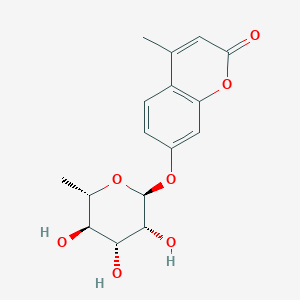
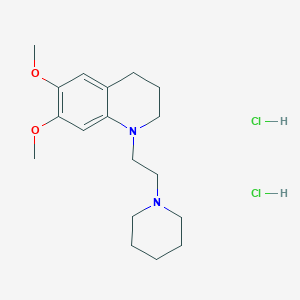
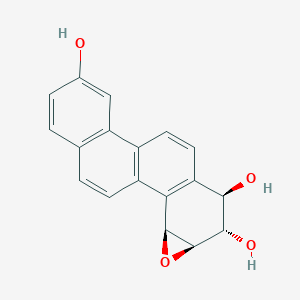
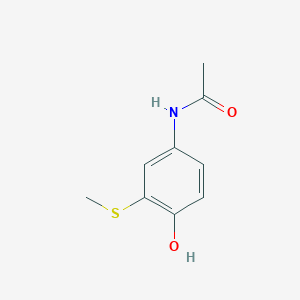
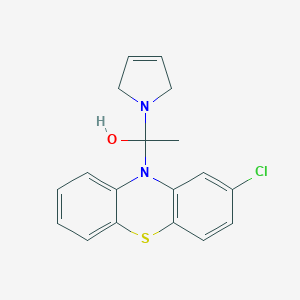
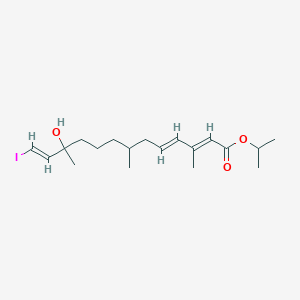
![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
